REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[NH:13][c:14]2[cH:15][c:16]([CH3:17])[o:18][n:19]2)[cH:8][cH:9]1.[NH2:20][c:21]1[n:22][cH:23][c:24]([Cl:27])[cH:25][cH:26]1>>[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[NH:20][c:21]2[n:22][cH:23][c:24]([Cl:27])[cH:25][cH:26]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(S(=O)(=O)Nc2cc(C)on2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cn1
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Name
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Type
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product
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Smiles
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CC(=O)c1ccc(S(=O)(=O)Nc2ccc(Cl)cn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |